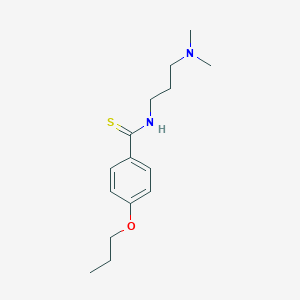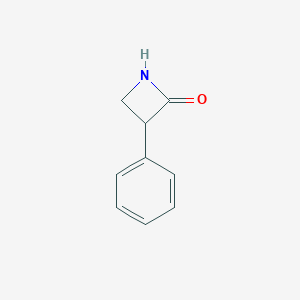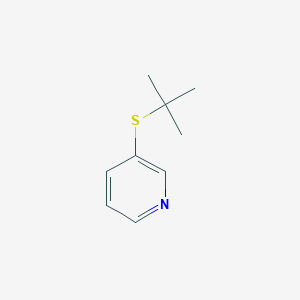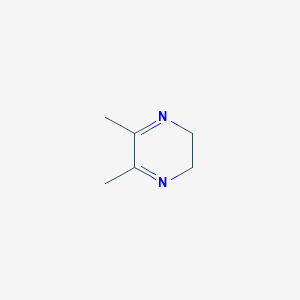
Manganese sulfide
説明
Manganese (II) sulfide is a chemical compound of manganese and sulfur. It occurs in nature as the mineral alabandite (isometric), rambergite (hexagonal), and recently found browneite (isometric, with sphalerite-type structure, extremely rare, known only from a meteorite) .
Synthesis Analysis
Manganese (II) sulfide can be prepared by reacting a manganese (II) salt (such as manganese (II) chloride) with ammonium sulfide . It can also be synthesized by the solvothermal approach, where the phase structure and morphology of MnS could readily be tuned by adjusting the sulfur sources and solvents .Molecular Structure Analysis
The crystal structure of manganese (II) sulfide is similar to that of sodium chloride . Manganese sulfide usually exists as MnS2 (cubic), β-MnS (zinc blende), γ-MnS (wurtzite), and α-MnS (rock salt) polymorphs .Chemical Reactions Analysis
Manganese (II) sulfide can undergo various reactions. For instance, it can be oxidized by atmospheric oxygen to form Mn (III) or Mn (IV), which turns the precipitate a brownish color . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese (II) sulfide is a p-type semiconductor with a wide bandgap (Eg = 3 eV) that undergoes a transition to an antiferromagnetically (AFM) ordered phase below room temperature . It has a molar mass of 87.003 g/mol, appears as a red, green, or brown powder, and has a density of 3.99 g/cm3 .科学的研究の応用
Optoelectronics
Manganese Sulfide is a p-type semiconductor with a wide bandgap (Eg = 3 eV) that undergoes a transition to an antiferromagnetically ordered phase below room temperature . This makes MnS a potential candidate for short wavelength optoelectronics .
Photoluminescent Component
MnS’s optical properties have raised considerable interest as it can serve as a photoluminescent component . This is due to its large bandgap, which makes it promising for emission in the ultraviolet region .
Photoreduction Catalysts
MnS has the ability to photoreduce CO2 . This property has led to its use as a photoreduction catalyst, making it a key player in the development of prebiotic photosynthesis .
Contrast Agent for Magnetic Resonance Imaging (MRI)
MnS’s magnetic properties have also attracted attention since it is antiferromagnetic at low temperature and (super)paramagnetic at room temperature . This makes it a potential contrast agent for MRI .
Electrode Material in Li-ion Batteries
MnS has been employed as an electrode material in Li-ion batteries . The layered structure of the hexagonal polymorph is responsible for the good performance of nanosize MnS as a lithium-ion battery electrode .
Supercapacitor Material
MnS has also been used as a supercapacitor material . Its layered structure allows for the easy insertion/exchange of small ions, making it a good candidate for supercapacitors .
Solar Cells
MnS quantum dots have been synthesized for use in solar cells . The band gap of MnS (Eg = 3.1–3.7 eV) and its magnetic semiconductor properties make it a potential candidate for use in solar cells .
Sensors
MnS has been used in the development of sensors for gases/chemicals . Its unique properties make it a suitable material for sensor applications .
作用機序
Target of Action
Manganese Sulfide (MnS) is a p-type semiconductor material with a wide band gap . It exists in three crystalline phases: the stable rock-salt structure of α-MnS, the metastable zincblende structure of β-MnS, and the wurtzite structure of γ-MnS . The primary targets of MnS are the biochemical and physical processes where these properties can be utilized, such as photochemical materials, optoelectronic devices, and diluted magnetic semiconductors .
Mode of Action
The interaction of MnS with its targets is primarily through its semiconductor properties. The pink color of MnS results from poor coupling between the lowest energy unoccupied Mn orbitals, resulting in discrete states rather than a delocalized band . This means that the lowest energy band-to-band electronic transition requires very high energy (ultraviolet) photons .
Biochemical Pathways
MnS impacts several biochemical pathways. For instance, in the process of MnS transformation to Mn3O4, a highly reactive complex of high-valance manganese (Mn3+) and polysulfide (S32−) is sustainably generated, which synergistically induces bacterial death . Additionally, MnS has been found to play a role in the solidification of soluble manganese ions and the removal of ammonia nitrogen by mixed bacteria under natural conditions .
Pharmacokinetics
The pharmacokinetics of MnS, particularly in the context of nanotechnology, is an area of active research. The size, shape, and phase of MnS nanoparticles can be controlled through solvothermal synthesis, which can impact their bioavailability . .
Result of Action
The result of MnS action is largely dependent on its application. For instance, in the field of optoelectronics, MnS’s wide band gap makes it useful for emission in the ultraviolet region . In the context of environmental remediation, MnS can help solidify soluble manganese ions and remove ammonia nitrogen .
Action Environment
The action of MnS can be influenced by various environmental factors. For example, the phase structure and morphology of MnS can be tuned by adjusting the sulfur sources and solvents . Furthermore, the hydrothermal anion-exchange kinetics can be used to determine the phases of manganese sulfide . These factors can significantly impact the action, efficacy, and stability of MnS in different applications.
Safety and Hazards
将来の方向性
Manganese sulfides with a diversity of well-defined morphologies and phases have been successfully synthesized by the solvothermal approach. The samples described in this paper are promising to be utilized in solar cells, biomedicine, short wavelength electronic devices, photocatalysis, and other fields .
特性
IUPAC Name |
sulfanylidenemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADICXFYUNYKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnS | |
| Record name | manganese sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12687-82-0 (cpd with unspecified MF) | |
| Record name | Manganese sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00893974 | |
| Record name | Manganese(2+) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink, green, or brown-green solid; [Merck Index] | |
| Record name | Manganese(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18820-29-6 | |
| Record name | Manganese sulfide (MnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese sulfide (MnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(2+) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87Y1S2L575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)




![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)